4-{[6-(Propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one

Medicinal chemistry Lead optimization Physicochemical property

4-{[6-(Propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one (CAS 1144442-33-0) is a synthetic quinoline-piperazinone hybrid with molecular formula C22H22N4O2 and molecular weight 374.4 g/mol. The compound features a 2-(pyridin-2-yl)quinoline core with an isopropyl substituent at the 6-position, linked via a carbonyl bridge to a piperazin-2-one ring.

Molecular Formula C22H22N4O2
Molecular Weight 374.4 g/mol
Cat. No. B12179380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[6-(Propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one
Molecular FormulaC22H22N4O2
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCNC(=O)C3)C4=CC=CC=N4
InChIInChI=1S/C22H22N4O2/c1-14(2)15-6-7-18-16(11-15)17(22(28)26-10-9-24-21(27)13-26)12-20(25-18)19-5-3-4-8-23-19/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,24,27)
InChIKeyRQISMUDPTQDXRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[6-(Propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one (CAS 1144442-33-0): Structural Identity and Physicochemical Baseline for Procurement Evaluation


4-{[6-(Propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one (CAS 1144442-33-0) is a synthetic quinoline-piperazinone hybrid with molecular formula C22H22N4O2 and molecular weight 374.4 g/mol . The compound features a 2-(pyridin-2-yl)quinoline core with an isopropyl substituent at the 6-position, linked via a carbonyl bridge to a piperazin-2-one ring . This scaffold combines three pharmacophoric elements—a metal-chelating 2,2'-bipyridine-like motif, a lipophilic isopropyl group, and a conformationally restricted cyclic urea (piperazin-2-one)—that collectively distinguish it from simpler quinoline-piperazine analogs. The compound is currently offered as a research chemical through custom synthesis channels; no GMP-grade material has been identified in public vendor listings.

Why Generic Substitution Fails for 4-{[6-(Propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one: Structural Determinants That Preclude Simple Analog Interchange


Three structural features of this compound act synergistically to prevent trivial substitution by in-class analogs. First, the 6-isopropyl group on the quinoline ring is absent in the closest commercially cataloged congener 4-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one (CAS 1144457-84-0, MW 332.4), resulting in a +42 Da mass shift and an estimated LogP increase of 0.6–0.8 units that meaningfully alters membrane permeability and protein binding . Second, the piperazin-2-one carbonyl distinguishes this compound from (4-methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone (CAS 879918-79-3), which replaces the cyclic urea with a basic tertiary amine, eliminating a key hydrogen bond acceptor and altering the protonation state at physiological pH [1]. Third, the 2-(pyridin-2-yl) substituent provides a nitrogen-based metal-coordination site not present in 2-phenyl or 2-(4-chlorophenyl) analogs such as CAS 1090381-16-0, which may critically affect target engagement in metalloenzyme or kinase contexts . These cumulative differences mean that SAR data generated on des-isopropyl, des-pyridyl, or piperazine (rather than piperazinone) analogs cannot be reliably extrapolated to this compound without experimental validation.

Quantitative Differentiation Evidence for 4-{[6-(Propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one Versus Closest Analogs


Molecular Weight Offset (+42 Da) Versus Des-Isopropyl Analog Enables Property-Based Differentiation in Lead Optimization

The 6-isopropyl substituent increases the molecular weight of the target compound to 374.4 g/mol compared with 332.4 g/mol for the des-isopropyl analog 4-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one (CAS 1144457-84-0), a difference of +42.0 Da (+12.6%) . This mass increase is accompanied by a calculated LogP shift: the des-isopropyl analog has a reported LogP of -1.12, while the addition of the isopropyl group is estimated to increase LogP by approximately 0.6–0.8 log units (based on the π contribution of the isopropyl fragment) [1]. The elevated lipophilicity is expected to enhance passive membrane permeability while potentially increasing plasma protein binding, creating a differentiated pharmacokinetic profile that must be accounted for in any in vitro-to-in vivo extrapolation.

Medicinal chemistry Lead optimization Physicochemical property Lipophilicity

Piperazin-2-one Carbonyl Provides an Additional H-Bond Acceptor and Conformational Restraint Absent in Piperazine Analogs

The target compound contains a piperazin-2-one ring with a carbonyl oxygen at position 2, whereas the structurally related compound (4-methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone (CAS 879918-79-3) bears a standard piperazine lacking this carbonyl [1]. The piperazin-2-one carbonyl serves as an additional hydrogen bond acceptor (total HBA count = 5 vs. 4 for the piperazine analog) and introduces partial sp² character at the adjacent nitrogen, restricting conformational freedom. This structural difference is directly relevant to target engagement: in the co-crystal structures of piperazinone-containing PARP-1/2 inhibitors (e.g., Cpd36), the piperazinone carbonyl forms a critical hydrogen bond with the Gly863 backbone NH in PARP-1 and the corresponding Gly429 in PARP-2 [2]. Replacement of the piperazinone with piperazine would eliminate this interaction, predicting a substantial loss in binding affinity.

Structure-based drug design Conformational restriction Hydrogen bonding Scaffold hopping

2-(Pyridin-2-yl) Substituent Offers Metal-Chelating Potential That Differentiates This Compound from 2-Aryl Quinoline Analogs

The quinoline N1 and the pyridin-2-yl nitrogen in the target compound form a 2,2'-bipyridine-like bidentate metal-coordination motif. This feature is absent in comparator compounds bearing 2-phenyl or 2-(4-chlorophenyl) substituents, such as 4-[2-(4-chlorophenyl)quinoline-4-carbonyl]piperazin-2-one (CAS 1090381-16-0), which replaces the pyridyl nitrogen with a C-H group . The 2,2'-bipyridine motif is a well-established pharmacophore for metalloenzyme inhibition, particularly in kinase inhibitors targeting the ATP-binding site where coordination to the hinge-region residue or catalytic metal ions (e.g., Mg²⁺) can enhance binding potency [1]. In class-level evidence from piperazinyl quinoline kinase inhibitor patents (WO2010/131735, US2010/0286127), the 2-(pyridin-2-yl)quinoline scaffold demonstrated PI3K inhibitory activity, whereas 2-phenyl analogs showed significantly reduced potency [2].

Metalloenzyme inhibition Kinase inhibitor Metal chelation 2,2'-Bipyridine mimetic

Class-Level Evidence: N-Substituted Piperazinone Moiety Validated as a Potent PARP Pharmacophore (Cpd36: PARP-1 IC50 = 0.94 nM)

Although no direct biological data have been published for CAS 1144442-33-0, a structurally informative class-level precedent exists. Zhou et al. (2023, J Med Chem) reported that N-substituted piperazinone derivatives, exemplified by Cpd36, achieved remarkable PARP inhibitory activity: PARP-1 IC50 = 0.94 nM, PARP-2 IC50 = 0.87 nM, and PARP-7 IC50 = 0.21 nM, with high selectivity over other PARP isoforms [1]. Co-crystal structures confirmed that the piperazinone carbonyl engages in a critical hydrogen bond network within the PARP active site. The target compound shares the piperazin-2-one moiety with Cpd36 but replaces the quinazoline-2,4-dione core with a 2-(pyridin-2-yl)quinoline, which may alter isoform selectivity while retaining the key piperazinone-mediated binding interactions [2]. This class-level evidence supports the prioritization of piperazinone-containing scaffolds for PARP-targeted drug discovery, though direct side-by-side testing against Cpd36 would be required to establish the specific contribution of the quinoline-to-quinazoline core exchange.

PARP inhibitor DNA damage repair Oncology Piperazinone pharmacophore

Procurement Differentiation: Single-Source Research Chemical with Undefined Purity Specifications Requires Independent QC

A search of publicly accessible vendor databases (Chemsrc, Molbase, AK Scientific, MedChemExpress) as of April 2026 identified no commercial supplier listing CAS 1144442-33-0 with a defined purity specification, certificate of analysis, or stocked inventory . In contrast, the des-isopropyl analog (CAS 1144457-84-0) is cataloged by at least one vendor (Otava/Mcule) at 95% purity . This procurement gap means that any acquisition of the target compound will likely require custom synthesis with independent analytical characterization (HPLC, NMR, HRMS) as a condition of acceptance. The absence of published spectroscopic data (¹H NMR, ¹³C NMR, IR, HRMS) for CAS 1144442-33-0 further necessitates that procurement contracts specify the delivery of full characterization data as part of the quality package.

Chemical procurement Quality control Custom synthesis Vendor comparison

Physicochemical Property Gap: Estimated vs. Measured Parameters Create Risk in Computational Model Transferability

The target compound lacks experimentally measured density, boiling point, LogP, and aqueous solubility data, whereas the des-isopropyl analog (CAS 1144457-84-0) has reported values: density = 1.3±0.1 g/cm³, boiling point = 672.8±55.0 °C at 760 mmHg, flash point = 360.7±31.5 °C, LogP = -1.12, vapor pressure = 0.0±2.1 mmHg at 25 °C, and refractive index = 1.663 . While the isopropyl group's contribution to these parameters can be estimated (e.g., +42 Da mass, +0.6–0.8 LogP), the experimental uncertainty in the base scaffold values (±55 °C on boiling point) propagates into any predicted values for the target compound. For researchers employing QSAR models, molecular dynamics simulations, or ADME prediction tools, the absence of experimentally validated physicochemical parameters introduces a quantifiable risk: predicted LogD₇.₄, aqueous solubility, and permeability values for the target compound may deviate from true values by 0.5 log units or more, potentially misdirecting lead optimization decisions [1].

Computational chemistry ADME prediction Physicochemical property QSAR

Optimal Research Application Scenarios for 4-{[6-(Propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one Based on Structural Differentiation Evidence


PARP-Targeted Lead Discovery: Exploiting the Piperazin-2-one Pharmacophore with a Novel Quinoline Core

This compound is best deployed as a structurally novel PARP inhibitor lead scaffold. The piperazin-2-one moiety has been crystallographically validated to form critical hydrogen bonds within the PARP-1/2 active site (Cpd36 co-crystal structures), and substituting the quinazoline-2,4-dione core of Cpd36 with the 2-(pyridin-2-yl)quinoline core of CAS 1144442-33-0 may yield differentiated isoform selectivity, particularly toward PARP-7 (for which Cpd36 showed IC50 = 0.21 nM) . Procurement is warranted for research groups seeking to expand PARP inhibitor chemical space beyond the dominant phthalazinone and quinazoline-dione chemotypes.

Kinase Inhibitor Screening Libraries: Bidentate Metal-Coordination Motif for ATP-Site Engagement

The 2,2'-bipyridine-like N,N-chelation motif formed by the quinoline N1 and pyridin-2-yl nitrogen positions this compound as a candidate for kinase inhibitor screening, particularly against targets where metal coordination at the ATP-binding site contributes to potency . The 6-isopropyl group provides a lipophilic vector that can probe hydrophobic pocket tolerance, while the piperazin-2-one carbonyl offers an additional H-bond anchoring point absent in simple piperazine analogs. This combination of features is not represented in typical commercial kinase-focused libraries, making this compound a valuable singleton for hit-finding campaigns.

Scaffold-Hopping Starting Point for Conformationally Restricted Piperazine Replacements

For medicinal chemistry programs seeking to replace flexible piperazine moieties with conformationally restricted alternatives, the piperazin-2-one ring in CAS 1144442-33-0 offers a well-precedented scaffold-hopping strategy . The sp² character of the lactam nitrogen restricts ring puckering, which can reduce the entropic penalty of binding and improve target residence time. The compound can serve as a reference standard for quantifying the conformational restriction benefit in biochemical and biophysical assays, with the (4-methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone (CAS 879918-79-3) serving as the flexible comparator.

Custom Synthesis Quality Benchmarking: Establishing Analytical Reference Standards for a Novel Scaffold

Given the complete absence of published spectroscopic data for CAS 1144442-33-0, the first procurement of this compound presents an opportunity to establish definitive analytical reference standards (¹H NMR, ¹³C NMR, HRMS, HPLC purity, DSC/TGA) . This dataset becomes a procurement specification for future batches and a quality benchmark that differentiates suppliers. Organizations with in-house analytical chemistry capabilities can leverage this compound to build a scaffold-specific QC protocol that ensures batch-to-batch reproducibility, which is essential for longitudinal SAR studies.

Quote Request

Request a Quote for 4-{[6-(Propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.